molecular formula C16H15N3 B10758632 2-(2-Methylphenyl)-1H-indole-6-carboximidamide

2-(2-Methylphenyl)-1H-indole-6-carboximidamide

Cat. No.: B10758632
M. Wt: 249.31 g/mol
InChI Key: ZRYXDGAKQGRHFG-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-1H-indole-6-carboximidamide is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and have diverse applications in medicinal chemistry. The structure of this compound consists of an indole core substituted with a 2-methylphenyl group and a carboximidamide group at specific positions, making it a unique and interesting compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-1H-indole-6-carboximidamide typically involves multi-step organic reactionsThe final step involves the conversion of the carboxylic acid derivative to the carboximidamide group using reagents such as ammonia or amines under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)-1H-indole-6-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides, nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indole compounds, depending on the reagents and conditions used .

Scientific Research Applications

2-(2-Methylphenyl)-1H-indole-6-carboximidamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-1H-indole-6-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methylphenyl)-1H-indole-6-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 2-methylphenyl group and a carboximidamide group on the indole core makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

2-(2-methylphenyl)-1H-indole-6-carboximidamide

InChI

InChI=1S/C16H15N3/c1-10-4-2-3-5-13(10)15-8-11-6-7-12(16(17)18)9-14(11)19-15/h2-9,19H,1H3,(H3,17,18)

InChI Key

ZRYXDGAKQGRHFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=C(N2)C=C(C=C3)C(=N)N

Origin of Product

United States

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